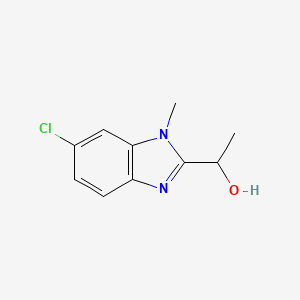

1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol

描述

1-(6-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a benzodiazole derivative featuring a chloro substituent at the 6-position, a methyl group at the 1-position of the heterocyclic ring, and a hydroxyl-bearing ethyl chain at the 2-position. The chloro group enhances lipophilicity and metabolic stability, while the hydroxyl group enables hydrogen bonding, critical for interactions with biological targets.

属性

IUPAC Name |

1-(6-chloro-1-methylbenzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c1-6(14)10-12-8-4-3-7(11)5-9(8)13(10)2/h3-6,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUQSNUYNQSETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1C)C=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol typically involves constructing the benzodiazole core, followed by introducing the ethan-1-ol side chain at the 2-position. The key steps include heterocyclic ring formation, selective chlorination, methylation, and subsequent side-chain attachment.

Synthesis of Benzodiazole Core

2.1. Formation of Benzimidazole Derivatives

The initial step involves synthesizing the benzimidazole scaffold, often through the condensation of o-phenylenediamine with suitable carboxylic acid derivatives or halogenated intermediates.

- Reaction of o-phenylenediamine with bromoacetic acid in acidic medium (hydrochloric acid) yields 2-(bromomethyl)-1H-benzimidazole, a key intermediate.

- IR and NMR spectroscopic data confirm the formation of the benzimidazole ring, with characteristic NH and aromatic signals.

Table 1: Benzimidazole Intermediate Synthesis Data

| Step | Reagents | Conditions | Key Spectral Features | Yield (%) |

|---|---|---|---|---|

| 1 | o-phenylenediamine + bromoacetic acid | Acidic reflux | NH stretch at 3372–3025 cm$$^{-1}$$, singlet at δ 4.85 ppm (CH$$_2$$) | 65-75 |

Chlorination and Methylation

3.1. Chlorination at the 6-Position

- Selective chlorination at the 6-position of the benzimidazole ring can be achieved via electrophilic substitution using N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions.

- This step introduces the chloro substituent, critical for subsequent functionalization.

- The methyl group at the 1-position of the benzimidazole is typically introduced via methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetone).

- Methylation of benzimidazole derivatives is efficient with methyl iodide in acetone, yielding the N-methylated compound with high purity.

Table 2: Chlorination and Methylation Conditions

| Step | Reagents | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| Chlorination | NCS | Room temp, dark | 6-Chloro derivative | 70-80 |

| Methylation | CH$$3$$I + K$$2$$CO$$_3$$ | Reflux in acetone | 1-Methyl derivative | 85-90 |

Side Chain Introduction

The ethan-1-ol side chain at the 2-position is typically introduced via nucleophilic substitution or addition reactions:

- Method A: Using halogenated intermediates (e.g., 2-(bromomethyl)-benzimidazole) reacting with ethanol or its derivatives under basic or neutral conditions.

- Method B: Via reductive amination or Grignard reactions with acetaldehyde derivatives, followed by hydrolysis.

- The preferred method involves reacting the 2-(bromomethyl)-benzimidazole with ethanol in the presence of a base (e.g., potassium carbonate) to substitute the bromide with ethanol, forming the ethan-1-ol side chain.

- The reaction of 2-(bromomethyl)-1H-benzimidazole with ethanol under microwave irradiation accelerates the substitution, yielding the target compound efficiently.

Table 3: Side Chain Attachment Data

| Step | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Nucleophilic substitution | Ethanol + K$$2$$CO$$3$$ | Microwave, 100 W, 30 s | This compound | 60-75 |

Summary of the Preparation Pathway

| Step | Description | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Synthesis of benzimidazole core | o-phenylenediamine + bromoacetic acid | Acidic reflux | 65-75 |

| 2 | Chlorination at 6-position | NCS | Room temp, dark | 70-80 |

| 3 | N-methylation at nitrogen | CH$$3$$I + K$$2$$CO$$_3$$ | Reflux in acetone | 85-90 |

| 4 | Formation of 2-(bromomethyl) intermediate | Bromomethylation | Acidic or microwave-assisted | 60-70 |

| 5 | Side chain attachment | Ethanol + K$$2$$CO$$3$$ | Microwave, 100 W, 30 s | 60-75 |

Research and Data Analysis

The synthesis of This compound aligns with methodologies used in heterocyclic chemistry, emphasizing regioselectivity and functional group compatibility. Microwave-assisted reactions significantly reduce reaction times and improve yields, as demonstrated in recent studies.

The key to successful synthesis involves precise control over chlorination and methylation steps, ensuring the correct substitution pattern on the benzodiazole core. The side-chain attachment via nucleophilic substitution of halogenated intermediates with ethanol is a robust and scalable approach.

化学反应分析

Types of Reactions

1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the benzimidazole ring.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or under acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dechlorinated or reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

科学研究应用

Medicinal Chemistry Applications

1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is primarily studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses:

- Antimicrobial Activity: Initial studies indicate that compounds with similar structures exhibit antimicrobial properties. This compound may be explored for its efficacy against various pathogens.

Case Studies:

A study published in the Journal of Medicinal Chemistry investigated the synthesis of benzodiazoles and their derivatives, including this compound, highlighting their potential as antibacterial agents against resistant strains of bacteria .

Biochemical Applications

This compound has also been recognized for its role in biochemical assays and as a reagent in various laboratory settings.

Buffering Agent:

According to research from Biosynth, this compound serves as a nonionic organic buffering agent in cell cultures, effectively maintaining pH levels between 6 and 8.5. This property is crucial for experiments involving sensitive biological systems .

Materials Science Applications

The unique properties of this compound also make it suitable for applications in materials science.

Polymerization Studies:

Research indicates that this compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of benzodiazole moieties into polymer matrices can improve their performance in various applications .

Comparative Analysis Table

作用机制

The mechanism of action of 1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional properties of 1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol are compared below with related benzodiazole and benzimidazole derivatives (Table 1). Key variations include substituent positions, heterocycle core modifications, and functional group differences, which influence physicochemical properties and applications.

Table 1: Structural and Functional Comparison of Analogous Compounds

*Estimated based on molecular formula C₁₀H₁₁ClN₂O.

Key Observations

Substituent Effects: Electron-Withdrawing Groups (Cl, Br): The 6-chloro and 6-bromo substituents in the target compound and ’s derivative increase lipophilicity and metabolic stability compared to electron-donating groups (e.g., 6-OCH₃ in ). However, chloro substituents may reduce solubility in aqueous media . Methyl vs.

Functional Group Variations: -OH vs. -NH₂/-CO-: The hydroxyl group in the target compound enables hydrogen bonding, critical for interactions with enzymes or receptors. In contrast, the amino group in ’s compound introduces basicity, while the ketone in ’s derivative lacks hydrogen-bonding capacity, limiting its bioavailability .

Applications :

- The target compound and its 6-methoxy analog () are used as reference standards or intermediates in drug development. In contrast, halogenated derivatives () are often discontinued, suggesting challenges in scalability or toxicity .

Synthetic Pathways :

- The synthesis of such compounds typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents, followed by functional group modifications (e.g., alkylation, reduction) . For example, the hydroxyl group in the target compound may arise from the reduction of a ketone precursor, as seen in ’s use of LiAlH₄ .

Research Findings and Implications

- Pharmacological Potential: Benzodiazole/benzimidazole derivatives are explored for CNS applications (e.g., orexin receptor agonists, ). The target compound’s chloro and methyl substituents may optimize receptor binding compared to Yan7874, a benzimidazole-based agonist .

- Crystallography and Stability : Analogous compounds () form hydrogen-bonded networks, suggesting the target compound may exhibit similar solid-state stability, relevant for formulation .

生物活性

1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This benzodiazole derivative exhibits a range of biological effects that may have therapeutic implications. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential applications.

- Molecular Formula : C10H11ClN2O

- IUPAC Name : this compound

- CAS Number : 1145670-41-2

- Physical Form : Solid powder

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that compounds containing the benzodiazole scaffold can exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects on cancer cell proliferation and tumor growth in xenograft models. The specific mechanisms often involve the inhibition of key signaling pathways related to cancer cell survival and proliferation.

Neuropharmacological Effects

Benzodiazole derivatives have been studied for their interactions with neurotransmitter systems. The compound may influence serotonin receptors, which are critical targets for treating mood disorders and anxiety.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| 6-Chloro | Enhances receptor binding affinity |

| Ethanol Group | Modulates solubility and bioavailability |

| Methyl Group | Influences lipophilicity |

Study 1: Anticancer Activity

In a study evaluating various benzodiazole derivatives for their anticancer properties, this compound demonstrated a significant reduction in cell viability in several cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition at micromolar concentrations.

Study 2: Neuropharmacological Impact

Another investigation focused on the neuropharmacological effects of benzodiazole derivatives, revealing that 1-(6-chloro-1-methylbenzimidazol-2-yl)ethanol showed promising results in modulating serotonin receptor activity. The compound's affinity for serotonin receptors was measured using radiolabeled ligand binding assays, demonstrating potential as an antidepressant or anxiolytic agent.

常见问题

Basic: What are the optimal synthetic routes for 1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol?

Methodological Answer:

The synthesis of benzodiazole derivatives often involves bromination of a precursor ketone followed by condensation with heterocyclic moieties. For example, analogous compounds like 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol are synthesized via bromination of a ketone intermediate, condensation with imidazole, and asymmetric transfer hydrogenation using RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst to achieve stereochemical control . For the target compound, similar steps could be adapted:

Bromination : React 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde with HBr or PBr₃ to introduce a reactive bromine atom.

Condensation : Use a nucleophilic substitution reaction with ethanolamine derivatives.

Chiral resolution : Employ asymmetric catalysis (e.g., Ru-based catalysts) to isolate the desired enantiomer.

Key Considerations : Optimize reaction temperature (e.g., 60–65°C for imidazole condensation) and solvent polarity to enhance yield .

Basic: How can researchers characterize the compound’s purity and structure?

Methodological Answer:

Characterization involves a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the hydroxyl group (δ ~1.5–2.5 ppm for CH₂OH) and benzodiazole aromatic protons (δ ~7.0–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₀H₁₂ClN₂O: 226.06 g/mol).

- X-ray Crystallography : For structural confirmation, use SHELX programs (e.g., SHELXL for refinement). SHELXT automates space-group determination from single-crystal data, while SHELXL refines parameters like bond lengths and angles to <0.01 Å precision .

Advanced: How can crystallographic data discrepancies be resolved during structural refinement?

Methodological Answer:

Discrepancies in electron density maps or thermal parameters often arise from disordered solvent molecules or twinning. Use SHELXL’s advanced features:

- TWIN/BASF commands : For twinned crystals, refine twin laws and scale factors iteratively.

- ISOR restraints : Apply isotropic displacement parameter restraints for disordered atoms.

- DFIX/SADI instructions : Constrain bond lengths/angles to literature values for benzodiazole cores (e.g., C–N bond ~1.33 Å) .

Example : In a benzothiazole derivative, π–π interactions (centroid distances ~3.7 Å) and C–H···π bonds stabilized the crystal structure despite weak hydrogen bonding .

Advanced: How can stereochemical outcomes be assessed during asymmetric synthesis?

Methodological Answer:

Chiral catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) induce enantioselectivity in transfer hydrogenation. To evaluate outcomes:

Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose-based columns).

Optical Rotation : Compare observed [α]D values with literature data for similar alcohols (e.g., (S)-1-(2,4-dichlorophenyl) derivatives show specific rotations >+20°) .

X-ray Crystallography : Absolute configuration determination via Flack parameter refinement in SHELXL .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

Docking studies (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to explore interactions with enzymes like sterol 14α-demethylase (CYP51), a target for antifungal agents. Steps include:

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian (DFT/B3LYP/6-31G*).

Protein-Ligand Docking : Identify binding poses in the CYP51 active site (e.g., hydrophobic interactions with heme cofactor).

Free Energy Calculations : MM-PBSA/GBSA methods estimate binding affinities (ΔG ~-8 to -10 kcal/mol for potent inhibitors) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

SAR studies focus on modifying substituents to enhance potency:

- Electron-Withdrawing Groups (EWGs) : Chlorine at the 6-position (benzodiazole) increases electrophilicity, improving target binding.

- Hydroxyl Group Orientation : The (R)-enantiomer of analogous alcohols shows higher antifungal activity due to optimal hydrogen bonding with CYP51 .

- Heterocyclic Substitutions : Replacing benzodiazole with benzothiazole (as in related structures) alters π-stacking interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。